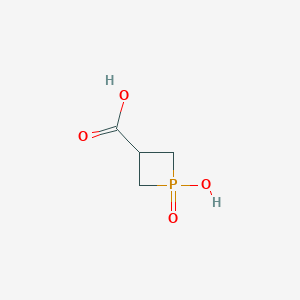

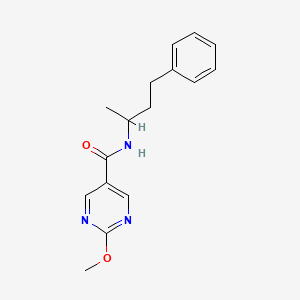

![molecular formula C29H23ClFN3O2S2 B2487206 3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 670268-59-4](/img/structure/B2487206.png)

3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, which is known for its diverse pharmacological properties. The specific structural features of this compound, including the thieno[2,3-d]pyrimidin-4(3H)-one core, fluorophenyl, and chlorophenyl groups, contribute to its unique chemical and physical characteristics.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves a multi-step process that may include condensation reactions with aromatic aldehydes and furfural in the presence of NaOH, as demonstrated by Elmuradov, Bozorov, and Shakhidoyatov (2011). Additionally, a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide has been reported to efficiently produce these compounds with reduced steps and easier purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of related thieno[2,3-d]pyrimidin-4(3H)-one compounds has been extensively studied, revealing significant insights into their conformation and interactions. For example, a study by Li et al. (2007) highlighted the dihedral angles and conformations of the fused rings and the stabilizing effects of weak intermolecular interactions in the crystal packing of such molecules (Li et al., 2007).

Chemical Reactions and Properties

The chemical behavior of thieno[2,3-d]pyrimidin-4(3H)-ones includes reactions under microwave-assisted conditions, facilitating the synthesis of various derivatives through efficient transformations (Hesse, Perspicace, & Kirsch, 2007). These compounds participate in nucleophilic substitutions and cyclization reactions that are pivotal for generating pharmacologically active molecules.

Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance Studies

Research by Hirohashi, Inaba, and Yamamoto (1976) explored the properties of bicyclic thiophene derivatives through nuclear magnetic resonance (NMR), observing spin couplings that can be attributed to through-space mechanisms in the 1H NMR spectra of these compounds (Hirohashi, Inaba, & Yamamoto, 1976). This study is significant for understanding the molecular behavior of similar thieno[2,3-d]pyrimidine compounds.

Synthesis of Substituted Thienopyrimidines

More et al. (2013) synthesized various substituted thieno[2,3-d]pyrimidines, which are structurally related to the compound . Their research involved creating intermediates and then substituting them with aromatic amines, aminophenol, leading to a series of substituted thienopyrimidines. These compounds were characterized by various spectroscopic techniques (More, Chandra, Nargund, & Nargund, 2013).

Antimicrobial and Antioxidant Properties

Saundane et al. (2012) researched the synthesis of thienopyrimidine analogues and their derivatives, investigating their antimicrobial and antioxidant activities. This research is relevant to the compound as it provides insight into potential biological applications of thieno[2,3-d]pyrimidine compounds (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).

Fungicidal Activity

Liu and He (2012) studied new thienopyridopyrimidine derivatives, focusing on their fungicidal activity. Their research is pertinent as it highlights the potential use of similar compounds in agricultural or pharmaceutical contexts (Liu & He, 2012).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. This is particularly relevant as it provides an understanding of the potential therapeutic applications of thieno[2,3-d]pyrimidine compounds in cancer treatment (Hafez & El-Gazzar, 2017).

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23ClFN3O2S2/c1-4-13-33-28(36)26-22(19-9-11-20(30)12-10-19)15-37-27(26)32-29(33)38-16-25(35)21-14-17(2)34(18(21)3)24-8-6-5-7-23(24)31/h4-12,14-15H,1,13,16H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDLZWVLFMVMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23ClFN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

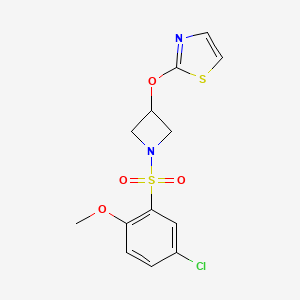

![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)

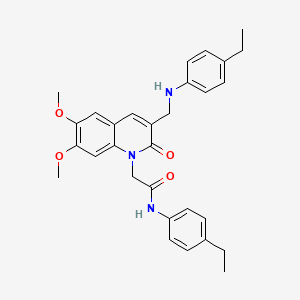

![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)

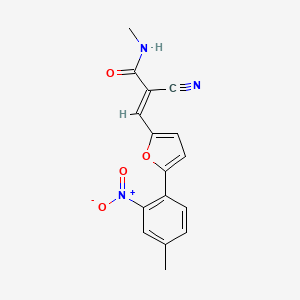

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)

![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)

![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)

![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)